

# Validation of Thermodynamic Models for the Na<sub>2</sub>CO<sub>3</sub>-K<sub>2</sub>CO<sub>3</sub> System: A Comparative Guide

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## Compound of Interest

Compound Name: Potassium sodium carbonate

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This guide provides a comprehensive comparison of thermodynamic models used to describe the sodium carbonate-potassium carbonate (Na<sub>2</sub>CO<sub>3</sub>-K<sub>2</sub>CO<sub>3</sub>) binary system. The performance of these models is evaluated against experimental data, with detailed methodologies provided for key experimental techniques. This information is crucial for researchers in fields such as molten salt chemistry, materials science, and high-temperature process engineering, where accurate prediction of thermodynamic properties is essential.

## Thermodynamic Model Performance

The validation of thermodynamic models relies on their ability to accurately reproduce experimental data. For the Na<sub>2</sub>CO<sub>3</sub>-K<sub>2</sub>CO<sub>3</sub> system, the two-sublattice model for the solid solution and a cell model for the liquid phase, as detailed by Yaokawa et al., have shown good agreement with experimental phase diagrams and heats of mixing.<sup>[1][2]</sup> The CALPHAD (Calculation of Phase Diagrams) approach is a powerful tool for such assessments, enabling the prediction of phase equilibria and thermodynamic properties in multicomponent systems.<sup>[3]</sup>

Below is a summary of the key thermodynamic data for the Na<sub>2</sub>CO<sub>3</sub>-K<sub>2</sub>CO<sub>3</sub> system, which serves as a benchmark for model validation.

Table 1: Experimentally Determined Phase Transition Temperatures and Enthalpies of Fusion for the Na<sub>2</sub>CO<sub>3</sub>-K<sub>2</sub>CO<sub>3</sub> System

Mole Fraction Na <sub>2</sub> CO <sub>3</sub>	Solidus Temperature (°C)	Liquidus Temperature (°C)	Enthalpy of Fusion (kJ/mol)	Reference
0.00	-	891	27.2	[Sergeev et al., 2020]
0.25	705	805	-	[Sergeev et al., 2020]
0.56	708	715	-	[Sergeev et al., 2020]
0.75	705	780	-	[Sergeev et al., 2020]
1.00	-	851	29.3	[Sergeev et al., 2020]

Table 2: Experimental Enthalpy of Mixing for the Equimolar Na<sub>2</sub>CO<sub>3</sub>-K<sub>2</sub>CO<sub>3</sub> Liquid Mixture

Temperature (°C)	Enthalpy of Mixing (kJ/mol)	Reference
898	-1.8	[Janz and Perano, 1964]

## Experimental Protocols

Accurate experimental data is the cornerstone of thermodynamic model validation. The following sections detail the methodologies used to obtain the data presented in this guide.

### Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC)

DTA and DSC are thermal analysis techniques used to measure the temperatures and heat flows associated with transitions in materials as a function of temperature.

Methodology:

- **Instrumentation:** A simultaneous thermal analyzer (STA) or a dedicated DSC instrument is used. For high-temperature measurements, a platinum furnace is typically employed.
- **Sample Preparation:** High-purity  $\text{Na}_2\text{CO}_3$  and  $\text{K}_2\text{CO}_3$  are dried in a vacuum oven to remove any moisture. Mixtures of desired compositions are prepared by weighing the components and thoroughly mixing them.
- **Crucibles:** Platinum or alumina crucibles are commonly used for high-temperature molten salt experiments.<sup>[4]</sup> For volatile or reactive samples, hermetically sealed crucibles may be necessary.<sup>[5]</sup>
- **Experimental Conditions:**
  - **Sample Mass:** Typically 10-30 mg.
  - **Heating/Cooling Rate:** A controlled rate, often 5 or 10 K/min, is applied.
  - **Atmosphere:** An inert atmosphere, such as nitrogen or argon, is used to prevent reactions with air.
- **Calibration:** The instrument is calibrated for temperature and enthalpy using standard reference materials with known melting points and enthalpies of fusion.<sup>[5]</sup>

## High-Temperature X-ray Diffraction (HTXRD)

HTXRD is used to determine the crystal structure of materials at elevated temperatures, providing information on phase transitions.

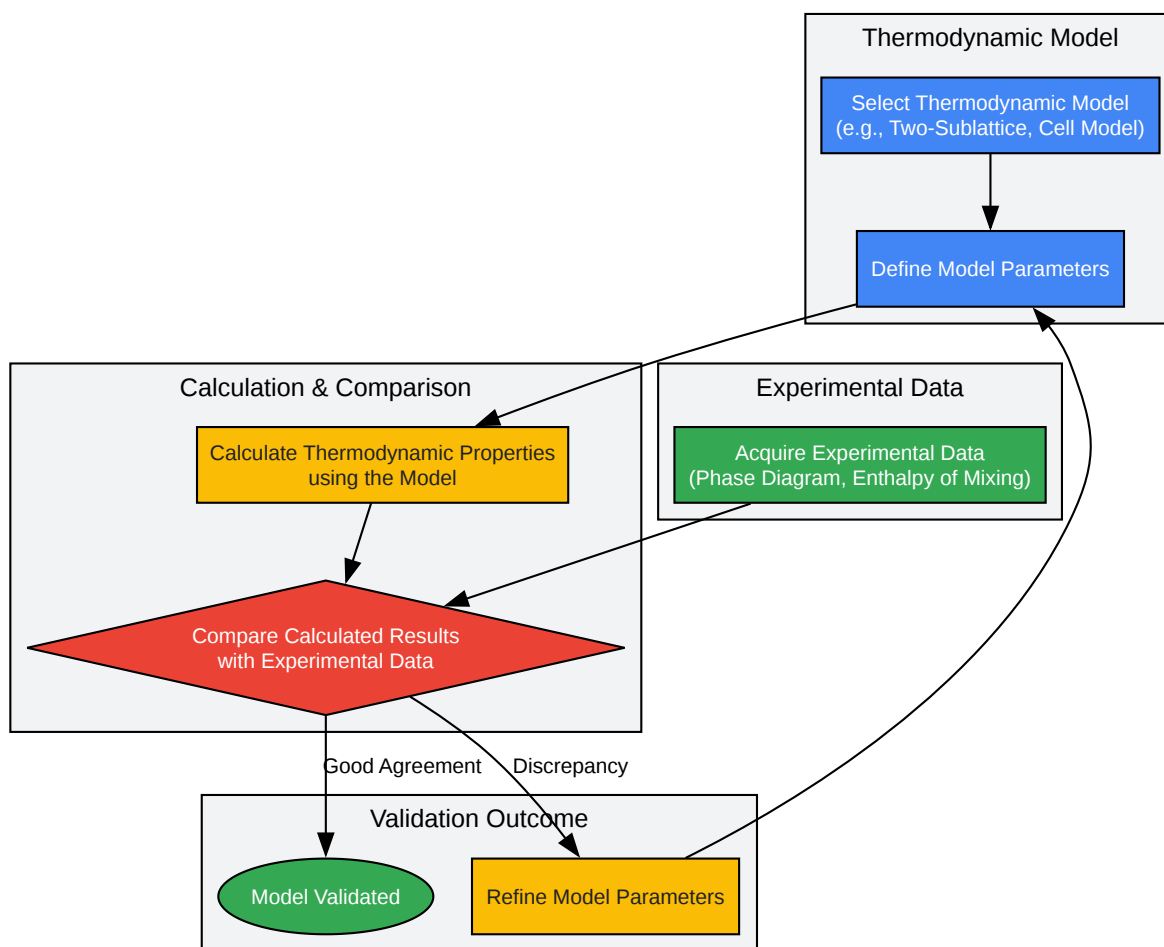
### Methodology:

- **Instrumentation:** A powder X-ray diffractometer equipped with a high-temperature chamber.
- **Sample Preparation:** The powdered sample is placed on a sample holder made of a material stable at high temperatures, such as platinum or ceramic.
- **Experimental Conditions:**
  - **Radiation:** Commonly  $\text{Cu K}\alpha$  or  $\text{Mo K}\alpha$  radiation.

- Temperature Program: The sample is heated in a controlled manner, and diffraction patterns are collected at various temperature intervals.
- Atmosphere: The experiment is typically conducted under an inert atmosphere or vacuum to prevent sample oxidation.
- Data Analysis: The diffraction patterns are analyzed to identify the crystal phases present at each temperature and to determine their lattice parameters. A study by Sergeev et al. showed that for  $\text{Na}_2\text{CO}_3\text{-K}_2\text{CO}_3$  mixtures, a solid-solid transition occurs over a wide temperature range (648 K to 823 K) and is characterized by a continuous change in the unit cell volume without a change in the hexagonal lattice structure.<sup>[6][7]</sup>

## Logical Workflow for Thermodynamic Model Validation

The process of validating a thermodynamic model involves a systematic comparison of calculated results with experimental data. The following diagram illustrates this workflow.



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Caption: Workflow for the validation of a thermodynamic model.

This guide highlights the importance of rigorous experimental work and robust thermodynamic modeling for understanding and predicting the behavior of the  $\text{Na}_2\text{CO}_3\text{-K}_2\text{CO}_3$  system. The presented data and methodologies serve as a valuable resource for researchers and professionals working with molten carbonate systems. Further thermochemical assessment of this system is needed to achieve better agreement with available experimental data.[6][7]

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